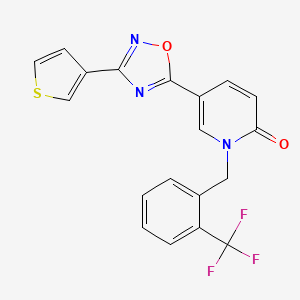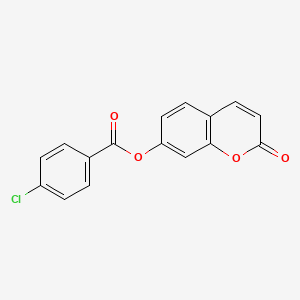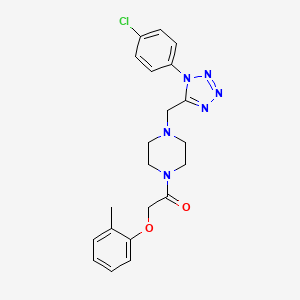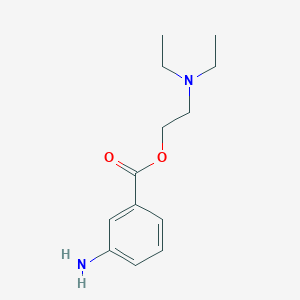![molecular formula C14H23NO4 B2659780 Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1201186-85-7](/img/structure/B2659780.png)
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate
説明
“Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the formula C14H23NO4 . It is typically available in stock for purchase .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC(=O)C12CCC(CC1)(C2)NC(=O)OC©©C . This indicates that the compound contains a bicyclic heptane structure with a carbonyl group, an amino group, and a tert-butoxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.33 . It has a density of 1.1±0.1 g/cm3, and a boiling point of 352.0±21.0 °C at 760 mmHg . The exact mass is 269.162720 .科学的研究の応用
Asymmetric Synthesis and Stereochemistry
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate is employed in the asymmetric synthesis of bicyclic amino acid derivatives, leveraging Aza-Diels-Alder reactions in aqueous solutions. This process facilitates the creation of compounds with significant stereochemical control, which is vital for the development of pharmaceuticals and complex organic molecules (Waldmann & Braun, 1991).
Peptide Modification and Functionalization
The compound plays a crucial role in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, showcasing its utility in peptide backbone modification. This technique allows for the preparation of peptides with altered properties, such as increased stability or altered biological activity, demonstrating the compound's versatility in peptide chemistry (Matt & Seebach, 1998).
Advanced Material Synthesis
Research on this compound also extends to the field of materials science, where it serves as a precursor in the synthesis of novel alicyclic polymers for 193 nm resist applications. These polymers, designed for use in photoresist materials, highlight the compound's contribution to the development of advanced materials with specific applications in semiconductor manufacturing (Okoroanyanwu et al., 1998).
Chemiluminescence and Thermal Stability
Moreover, the compound has been implicated in studies focusing on chemiluminescence and thermal stability. For instance, derivatives of 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes, synthesized from tert-butyl or 9-methylfluorenyl at the 5-position, demonstrated remarkable thermal stability. This finding could have implications for the development of chemiluminescent probes and materials with high thermal resistance (Matsumoto et al., 1997).
特性
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-13(9-14,6-8-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBRVQZGCDAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)
![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)

![1-Spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2659716.png)




